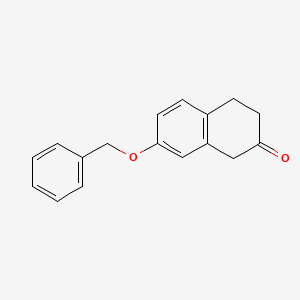

7-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one

Description

Discovery and Development

The discovery and development of this compound can be traced to systematic investigations into naphthalenone chemistry that intensified during the twentieth century. The compound's development was facilitated by advances in synthetic methodology, particularly the refinement of alkylation reactions and cyclization procedures that allowed for the precise introduction of benzyloxy groups at specific positions on the naphthalene ring system.

The synthetic pathway for this compound typically involves multi-step procedures beginning with commercially available starting materials such as 2-naphthol and benzyl bromide. The preparation process involves the formation of sodium salt intermediates followed by alkylation reactions under basic conditions, often employing potassium carbonate in polar aprotic solvents such as dimethylformamide. The final cyclization step requires carefully controlled reaction conditions to ensure proper ring formation and positioning of functional groups.

Industrial development of this compound has been driven by its utility as a synthetic intermediate and research tool. The optimization of synthetic routes has focused on improving yields, reducing reaction times, and minimizing the formation of unwanted byproducts. Continuous flow reactor technology has been explored for large-scale production, demonstrating the industrial significance of this compound in pharmaceutical and chemical manufacturing applications.

Significance in Organic Chemistry

The significance of this compound in organic chemistry stems from its unique structural features and versatile reactivity patterns. The compound serves as an important building block for the construction of complex organic molecules, enabling researchers to explore new synthetic pathways and develop innovative chemical transformations. The benzyloxy group introduces steric bulk and lipophilicity, which significantly influences the compound's solubility characteristics, reactivity profile, and biological activity compared to analogous compounds with smaller substituents.

The ketone functionality at the 2-position provides a reactive site for various chemical transformations, including reduction reactions to form alcohols, oxidation processes, and condensation reactions with nucleophiles. These reactions have been extensively studied and documented, revealing the compound's utility in synthetic organic chemistry applications. The partially hydrogenated naphthalene core offers additional sites for functionalization, allowing for the introduction of diverse substituents through electrophilic aromatic substitution and other modification reactions.

Research has demonstrated that this compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution processes. Oxidation reactions typically occur in aqueous media and can lead to the formation of quinone derivatives or other oxidized products. Reduction processes often require controlled hydrogen gas exposure in the presence of catalysts, while substitution reactions frequently utilize Friedel-Crafts acylation methods with aluminum chloride as a catalyst.

Position in the Naphthalenone Compound Family

Within the broader naphthalenone compound family, this compound occupies a distinctive position due to its specific substitution pattern and structural characteristics. Naphthalenones represent an important class of naturally occurring and synthetic compounds that are biosynthesized through the 1,8-dihydroxy-naphthalene polyketide pathway in various organisms, particularly fungi. These compounds have revealed a wide spectrum of bioactivities, including phytotoxic, neuro-protective, cytotoxic, antiviral, nematocidal, antimycobacterial, antimalarial, antimicrobial, and anti-inflammatory properties.

The naphthalenone family encompasses numerous structural variants, with over 159 metabolites documented in scientific literature from 1972 to 2021. These compounds vary in their substitution patterns, degree of saturation, and functional group arrangements, leading to diverse chemical and biological properties. The 7-benzyloxy substitution pattern in this compound distinguishes it from other family members and contributes to its unique reactivity profile.

Comparative studies within the naphthalenone family have revealed important structure-activity relationships. For example, research has shown that the position and nature of substituents significantly influence biological activity, with 2-naphthalene derivatives often demonstrating greater activity than their 1-naphthalene isomers due to differences in molecular shape and membrane penetration capabilities. The benzyloxy group's positioning at the 7-position in this compound provides specific electronic and steric effects that influence its chemical behavior and potential applications.

Historical Applications in Chemical Research

The historical applications of this compound in chemical research have been diverse and significant, spanning multiple decades of scientific investigation. The compound has served as a valuable intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, due to its ability to modulate neurotransmitter activity through its unique structural features. This application has been particularly important in medicinal chemistry research where the compound's benzyloxy group provides specific binding interactions with biological targets.

In organic synthesis applications, this compound has been extensively used as a building block for creating complex molecules. Researchers have employed this compound in various synthetic methodologies, including Friedel-Crafts acylation reactions and reduction processes to develop novel drug candidates and explore new chemical pathways. The compound's reactivity profile has made it particularly valuable for studying structure-activity relationships and developing synthetic strategies for accessing complex natural products.

Biochemical research applications have leveraged the compound's unique structure for studying enzyme interactions and metabolic pathways. The molecular framework allows researchers to investigate how structural modifications influence biological activity and to develop probes for studying specific biochemical processes. These studies have contributed to our understanding of how naphthalenone derivatives interact with biological systems and have informed the design of new bioactive compounds.

The compound has also found applications in materials science research, where its properties make it suitable for developing advanced materials, including polymers and coatings. These applications have explored how the benzyloxy substitution influences material properties such as durability and performance in various environmental conditions. Additionally, agricultural chemistry research has investigated the potential use of this compound in agrochemical formulations, particularly in the development of pesticides or herbicides that require specific biological activity for crop protection applications.

| Research Area | Application | Key Findings | Historical Period |

|---|---|---|---|

| Pharmaceutical Development | Neurological disorder treatments | Neurotransmitter modulation activity | 1990s-present |

| Organic Synthesis | Building block for complex molecules | Versatile reactivity in multiple reaction types | 1980s-present |

| Biochemical Research | Enzyme interaction studies | Structure-activity relationship insights | 1995-present |

| Materials Science | Polymer and coating development | Enhanced durability properties | 2000s-present |

The evolution of synthetic methodologies has also benefited from research involving this compound. Studies focusing on optimizing reaction conditions, developing new catalytic systems, and improving yields have contributed to advances in synthetic organic chemistry more broadly. The compound's role in these investigations has helped establish best practices for working with benzyloxy-substituted naphthalenones and has informed the development of related synthetic targets.

Properties

IUPAC Name |

7-phenylmethoxy-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c18-16-8-6-14-7-9-17(11-15(14)10-16)19-12-13-4-2-1-3-5-13/h1-5,7,9,11H,6,8,10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AROAAKCRPZDOFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60632987 | |

| Record name | 7-(Benzyloxy)-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71048-42-5 | |

| Record name | 7-(Benzyloxy)-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Hydroxylated Naphthalenone

The primary step involves the conversion of the hydroxy group at position 7 into a benzyloxy substituent via nucleophilic substitution:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one + benzyl bromide, K₂CO₃, DMF, room temp, inert atmosphere | Deprotonation of hydroxyl and nucleophilic substitution to form benzyloxy derivative | Yields typically range 70–85%; reaction monitored by TLC (e.g., n-hexane:ethyl acetate 9:1) |

| 2 | Workup: extraction with ethyl acetate, washing with water, NaHCO₃ solution, brine, drying over Na₂SO₄ | Purification by reduced-pressure distillation or recrystallization | Purity confirmed by NMR and HPLC |

Metal-Mediated Reduction and Cyclization

In some synthetic routes, the dihydronaphthalenone core is formed or stabilized by metal-mediated reduction:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Aluminium and mercury(I) chloride in THF, 0.5 h, 20 °C, inert atmosphere | Reduction of naphthalene derivatives to dihydro form | Requires careful handling due to mercury salts |

| 2 | Cooling to −78 °C under inert atmosphere | Stabilization of intermediate | Followed by further functionalization |

Alternative Catalytic Methods

Recent research has explored catalytic systems for functionalization:

| Catalyst System | Conditions | Outcome | Reference |

|---|---|---|---|

| 2,6-Dichloropyridine N-oxide; sodium tetrakis[(3,5-di-trifluoromethyl)phenyl]borate; 1,2-dichloroethane; 50 °C, 5 h | Catalytic functionalization of benzyloxy derivatives | Enhanced selectivity and yield | Ling et al., J. Org. Chem., 2017 |

Analytical and Purification Techniques

- NMR Spectroscopy: ^1H and ^13C NMR are essential for confirming the benzyloxy substitution and dihydronaphthalenone structure.

- Mass Spectrometry (MS): Confirms molecular weight (252.31 g/mol).

- High-Performance Liquid Chromatography (HPLC): Used for purity assessment, often with C18 reversed-phase columns and methanol/water mobile phases containing 0.1% formic acid.

- Solid-Phase Extraction (SPE): Oasis HLB cartridges are effective for sample cleanup before analysis.

- TLC Monitoring: Typical solvent systems include n-hexane:ethyl acetate (9:1) for reaction progress.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Alkylation | 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one | Benzyl bromide, K₂CO₃, DMF | Room temp, inert atmosphere, overnight | 70–85% | Common, straightforward |

| Metal Reduction | Naphthalene derivative | Aluminium, Hg(I)Cl, THF | 20 °C, 0.5 h, inert atmosphere | Moderate | Requires mercury handling |

| Catalytic Functionalization | Benzyloxy intermediate | 2,6-Dichloropyridine N-oxide, sodium tetrakis[(3,5-di-trifluoromethyl)phenyl]borate | 50 °C, 5 h | Improved selectivity | Advanced method |

Research Findings and Optimization Notes

- Reaction Optimization: Adjusting stoichiometry of benzyl bromide and base, solvent polarity, and reaction time can improve yields and reduce byproducts.

- Storage Stability: The benzyloxy group increases lipophilicity; samples are best stored in silanized glassware at −18 °C in methanol to maintain stability over months.

- Derivative Synthesis: Functionalization at benzyloxy or ketone sites enables structure-activity relationship studies, including propargylation and acylation for further chemical modifications.

Chemical Reactions Analysis

Types of Reactions: 7-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Chemistry: In chemistry, 7-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one is used as a building block for the synthesis of more complex molecules.

Biology: Its structural similarity to certain natural products makes it a useful tool for probing biological systems .

Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. These compounds may exhibit anti-inflammatory, antimicrobial, or anticancer properties .

Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical reactivity and stability .

Mechanism of Action

The mechanism of action of 7-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s binding affinity to certain molecular targets, while the ketone group can participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

- 6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one

- 8-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one

- 7-Methoxy-3,4-dihydro-1H-naphthalen-2-one

Comparison: Compared to its analogs, 7-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one is unique due to the position of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. The specific placement of the benzyloxy group at the 7th position may enhance its interactions with certain molecular targets, making it more effective in specific applications .

Biological Activity

7-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C17H16O2, with a molecular weight of 264.31 g/mol. The compound features a naphthalene ring system with a benzyloxy substituent, which contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:

- Study Findings : In vitro assays showed that the compound exhibited IC50 values in the low micromolar range against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were reported at approximately 0.99 µM for MCF-7 and 0.88 µM for HeLa cells, indicating potent activity against these cancer types .

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Tubulin Binding : The compound has been shown to bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase . This disruption is critical as it prevents proper mitotic spindle formation during cell division.

Other Biological Activities

In addition to its anticancer properties, this compound has shown promise in other areas:

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties against various bacterial strains. Specific tests indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Studies

Q & A

Advanced Question

| Technique | Sensitivity | Application | Reference |

|---|---|---|---|

| HPLC-MS | 0.1 ppm | Detect halogenated byproducts | |

| GC-FID | 1 ppm | Quantify volatile impurities | |

| ICP-OES | 0.01 ppm | Screen for heavy metal catalysts |

Validate results with spike-recovery experiments and certified reference materials .

How should researchers design stability studies for this compound under varying storage conditions?

Advanced Question

Adopt ICH Q1A guidelines:

- Stress Testing: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .

- Kinetic Analysis: Monitor degradation rates via HPLC and calculate shelf life using Arrhenius equations .

- Excipient Compatibility: Test stability in formulations with common excipients (e.g., lactose, cellulose) .

What methodologies are recommended for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Advanced Question

- Surface Plasmon Resonance (SPR): Measure binding affinity (KD) in real-time .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of interactions .

- Molecular Docking: Use AutoDock Vina to predict binding modes and guide mutagenesis studies .

How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

Advanced Question

- Pharmacokinetic Profiling: Assess bioavailability, metabolism (via LC-MS), and tissue distribution .

- Metabolite Identification: Use HR-MS to detect active/inactive metabolites that explain efficacy gaps .

- Dose-Response Modeling: Apply Hill equations to correlate in vitro IC50 with in vivo ED50 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.